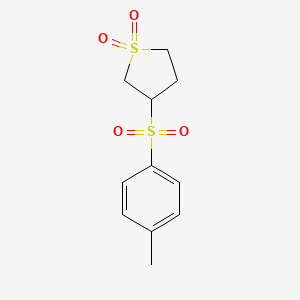

3-(p-Tolylsulfonyl)sulfolane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonylthiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S2/c1-9-2-4-10(5-3-9)17(14,15)11-6-7-16(12,13)8-11/h2-5,11H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRESQHVYRDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 P Tolylsulfonyl Sulfolane and Analogues

Direct Synthesis Strategies for 3-(p-Tolylsulfonyl)sulfolane

Direct synthesis strategies aim to construct the this compound molecule through the formation of the sulfolane (B150427) ring as a key step, followed by or concurrent with the introduction of the p-tolylsulfonyl group.

Cheletropic Addition Approaches to Sulfolene Precursors

A fundamental and widely utilized method for the synthesis of the sulfolene ring, a precursor to sulfolane, is the cheletropic addition of sulfur dioxide to a conjugated diene. This reaction, typically involving 1,3-butadiene (B125203), proceeds to form 3-sulfolene (B121364), which can then be hydrogenated to yield sulfolane. wikipedia.org

The reaction is a reversible [4+1] cycloaddition. The forward reaction, the formation of 3-sulfolene, is favored at lower temperatures, while the retro-cheletropic reaction, which liberates sulfur dioxide and the diene, is favored at higher temperatures. This thermal reversibility is a key feature of this reaction.

| Diene | Reaction Conditions | Product | Reference |

| 1,3-Butadiene | Sulfur Dioxide, heat | 3-Sulfolene |

Subsequent hydrogenation of the double bond in the 3-sulfolene ring provides the saturated sulfolane core. This reduction is commonly achieved using catalysts such as Raney nickel. wikipedia.org More recently, catalysts like Ni-B/MgO have been reported to exhibit superior activity for this transformation. wikipedia.org

Functionalization of Sulfolane Rings for p-Tolylsulfonyl Group Introduction

This approach involves the modification of a pre-synthesized sulfolane or sulfolene ring to introduce the p-tolylsulfonyl group at the C-3 position.

One plausible route for the introduction of the p-tolylsulfonyl group is through the Michael addition of a sulfinate salt to an activated sulfolene derivative. For instance, the conjugate addition of sodium p-toluenesulfinate to 2-sulfolene, which can be formed by the base-catalyzed isomerization of 3-sulfolene, would directly yield this compound. This reaction capitalizes on the electrophilic nature of the double bond in the α,β-unsaturated sulfone system of 2-sulfolene.

Table 2.1.2.1: Michael Addition for the Synthesis of this compound

| Substrate | Reagent | Product |

|---|

Free radical-mediated reactions offer an alternative for the functionalization of the sulfolane ring. The addition of a p-toluenesulfonyl radical to the double bond of 3-sulfolene could potentially lead to the desired product. Such radicals can be generated from precursors like p-toluenesulfonyl chloride or p-toluenesulfonyl iodide in the presence of a radical initiator. A study on the free-radical addition of p-toluenesulfonyl chloride to norbornenes demonstrates the feasibility of this type of transformation.

Oxidation of Sulfur Precursors to Sulfolane Derivatives

An alternative synthetic strategy involves the initial preparation of a thioether precursor, 3-(p-tolylthio)sulfolane, followed by oxidation of the sulfide to the corresponding sulfone. The synthesis of the thioether precursor could be achieved through the nucleophilic substitution of a suitable leaving group at the 3-position of a sulfolane derivative with p-thiocresol.

The subsequent oxidation of the sulfide to the sulfone is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The oxidation of tetrahydrothiophene with hydrogen peroxide to yield sulfolane is a known process and provides a precedent for this approach. wikipedia.org Careful control of the reaction conditions is often necessary to prevent over-oxidation of the sulfolane ring itself.

Catalytic Routes to Sulfolane Structures

Modern catalytic methods provide efficient and stereoselective pathways to functionalized sulfolane derivatives. A notable example is the rhodium-catalyzed asymmetric arylation of 3-sulfolene with arylboronic acids. organic-chemistry.orgorgsyn.org This reaction proceeds via a base-catalyzed isomerization of 3-sulfolene to the more reactive 2-sulfolene, which then undergoes asymmetric arylation.

In the context of synthesizing precursors for this compound, the reaction of 3-sulfolene with p-tolylboronic acid in the presence of a chiral diene-rhodium catalyst and a strong base like potassium hydroxide can yield 3-(p-tolyl)sulfolane with high enantioselectivity. organic-chemistry.org

| Substrate | Reagent | Catalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

| 3-Sulfolene | p-Tolylboronic acid | Chiral diene-rhodium complex | (R)-3-(p-Tolyl)sulfolane | up to 98% | 91% | organic-chemistry.org |

While this method directly introduces a p-tolyl group, further functionalization would be required to install the sulfonyl moiety. However, it highlights the potential of catalytic C-C bond formation on the sulfolene ring as a key step in the synthesis of complex sulfolane derivatives.

Noble Metal Catalysis in Sulfolene and Sulfolane Synthesis

The foundational structure of sulfolane is typically synthesized via the hydrogenation of 3-sulfolene. nih.govwikipedia.org This transformation is commonly achieved using noble metal catalysts. The original method developed by the Shell Oil Company involves the reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated to sulfolane. nih.govchemicalbook.com

Hydrogenation of Sulfolene:

A prevalent catalyst for this hydrogenation is Raney nickel . nih.govwikipedia.org The reaction is typically carried out under pressure and at elevated temperatures. However, catalyst poisoning by sulfur compounds can be a challenge, potentially limiting the yield. wikipedia.org To enhance the efficiency and catalyst lifetime, modifications to the process have been developed, such as the addition of hydrogen peroxide and subsequent neutralization before hydrogenation. nih.govchemicalbook.com

Recent advancements have identified alternative catalysts with superior activity. For instance, Ni-B/MgO has demonstrated higher catalytic efficacy in the hydrogenation of sulfolene compared to Raney nickel and other conventional catalysts. nih.govchemicalbook.com

Beyond the synthesis of the parent sulfolane, noble metal catalysis plays a crucial role in the functionalization of the sulfolene ring, which is a key step toward producing substituted sulfolanes. A significant example is the rhodium-catalyzed asymmetric arylation of 3-sulfolene. In this reaction, a chiral diene-rhodium catalyst facilitates the addition of an aryl group from an arylboronic acid to the sulfolene ring. researchgate.netresearchgate.netnih.govnih.gov This method is highly effective for creating 3-arylsulfolanes with excellent enantioselectivity. researchgate.netnih.gov

The reaction proceeds under highly basic conditions, which promotes the isomerization of the less reactive 3-sulfolene to the more reactive 2-sulfolene. It is the 2-sulfolene isomer that undergoes the rhodium-catalyzed arylation. researchgate.netresearchgate.netnih.gov

| Catalyst System | Substrate | Product | Key Features |

| Raney Nickel | 3-Sulfolene | Sulfolane | Conventional method, potential for catalyst poisoning. nih.govwikipedia.org |

| Ni-B/MgO | 3-Sulfolene | Sulfolane | Higher catalytic activity than Raney nickel. nih.govchemicalbook.com |

| Chiral diene-rhodium | 3-Sulfolene/Arylboronic acid | 3-Arylsulfolane | High yield and enantioselectivity. researchgate.netresearchgate.netnih.govnih.gov |

Regioselective and Stereoselective Functionalization via Catalysis

The functionalization of the sulfolane and sulfolene rings with control over both regioselectivity and stereoselectivity is paramount for the synthesis of complex target molecules. Catalysis, particularly with transition metals, offers powerful tools to achieve this control.

The rhodium-catalyzed asymmetric arylation of 3-sulfolene is a prime example of a highly regioselective and stereoselective transformation. researchgate.netresearchgate.netnih.govnih.gov The reaction's regioselectivity is dictated by the isomerization of 3-sulfolene to 2-sulfolene, with the subsequent arylation occurring at the 3-position of the resulting sulfolane. The stereoselectivity is controlled by the chiral diene ligand on the rhodium catalyst, leading to the formation of a specific enantiomer of the 3-arylsulfolane product. researchgate.netresearchgate.net The choice of the chiral ligand is critical, with ligands like (R,R)-Fc-tfb demonstrating superior performance in achieving high enantioselectivity. researchgate.net

The stereochemical outcome of this reaction can be rationalized by the coordination of the 2-sulfolene to the aryl-rhodium intermediate. Steric interactions between the sulfolene substrate and the chiral ligand favor the coordination from one face, leading to the observed enantioselectivity. researchgate.net

Deprotonation of 3-sulfolene at the C2 position, which is activated by the electron-withdrawing sulfone group, allows for subsequent alkylation. nih.gov This provides a regioselective method for introducing substituents at the 2-position of the 3-sulfolene ring. Further functionalization can be achieved through methods like the Heck reaction of butadiene sulfone with arenediazonium salts to produce 3-arylbutadiene sulfones. researchgate.net

Stereoselective Synthesis of Sulfolane Derivatives

The development of methods for the stereoselective synthesis of sulfolane derivatives is crucial for accessing enantiomerically pure compounds for various applications.

Enantioselective Methodologies for Chiral Sulfolanes

A significant breakthrough in the enantioselective synthesis of chiral sulfolanes is the rhodium-catalyzed asymmetric arylation of 3-sulfolene with arylboronic acids. researchgate.netresearchgate.netnih.govnih.gov This methodology provides a direct route to enantioenriched 3-arylsulfolanes.

Key aspects of this enantioselective methodology include:

In situ Isomerization: The reaction relies on the base-catalyzed isomerization of 3-sulfolene to the more reactive 2-sulfolene. researchgate.netresearchgate.netnih.gov

Chiral Rhodium Catalyst: A chiral diene-rhodium complex is used to control the stereochemical outcome of the arylation. researchgate.netresearchgate.netnih.govnih.gov

High Enantioselectivity: The use of appropriate chiral ligands, such as (R,R)-Fc-tfb, can lead to enantiomeric excesses (ee) of up to 98%. researchgate.net

Broad Substrate Scope: The reaction is compatible with a variety of arylboronic acids bearing different electronic and steric properties. researchgate.netresearchgate.net

The reaction conditions, particularly the use of a strong base like potassium hydroxide, are crucial for both the isomerization and the subsequent arylation to proceed efficiently and with high enantioselectivity. researchgate.netresearchgate.netnih.gov

| Chiral Ligand | Arylboronic Acid | Product Enantioselectivity (% ee) |

| (R,R)-Fc-tfb | 4-MeOC₆H₄B(OH)₂ | 98 |

| (R,R)-Fc-tfb | C₆H₅B(OH)₂ | >99 |

| (R,R)-Fc-tfb | 4-CF₃C₆H₄B(OH)₂ | >99 |

Data sourced from Lim, K. M.-H., & Hayashi, T. (2015). Rhodium-Catalyzed Asymmetric Arylation of Allyl Sulfones under the Conditions of Isomerization into Alkenyl Sulfones. Journal of the American Chemical Society, 137(9), 3201–3204. researchgate.netresearchgate.netnih.govnih.gov

Diastereoselective Control in the Formation of Substituted Sulfolanes

Achieving diastereoselective control is essential when introducing multiple stereocenters into the sulfolane ring. The inherent stereochemistry of the sulfolane ring can influence the stereochemical outcome of subsequent reactions.

Diastereoselective tandem reactions of substituted 3-sulfolenes with bis-vinyl ketones have been shown to produce highly functionalized bicyclic and tricyclic frameworks as single diastereomers. nih.gov The judicious choice of substituents on the starting 3-sulfolene can direct the reaction pathway to exclusively form one of several possible structural types, including bicyclo[3.2.1]sulfones and spiro[5.4]sulfones. nih.gov

While direct examples for the diastereoselective synthesis of 3,4-disubstituted sulfolanes are not as prevalent in the literature, principles from analogous systems, such as the synthesis of highly substituted cyclohexanones, can be applied. For instance, cascade Michael-aldol reactions can lead to the formation of cyclic systems with high diastereoselectivity. In the context of sulfolanes, the stereoselective reduction of a substituted 3-sulfolene could provide a route to diastereomerically enriched sulfolanes.

The development of enantioselective methods for the synthesis of 3,4-disubstituted chromans through carbosulfenylation of alkenes also provides a conceptual framework for the diastereoselective functionalization of unsaturated precursors to sulfolanes. nih.gov Such strategies often rely on the formation of a transient chiral intermediate that directs the approach of the subsequent nucleophile.

Reactivity and Reaction Pathways of 3 P Tolylsulfonyl Sulfolane

Transformations Involving the Sulfonyl Group

The reactivity of 3-(p-Tolylsulfonyl)sulfolane is significantly influenced by the two sulfonyl groups present in its structure: the cyclic sulfolane (B150427) group and the exocyclic p-tolylsulfonyl (tosyl) group. These groups can undergo specific transformations, including oxidation of related sulfur species and, more commonly, reductive cleavage to remove the sulfur moieties.

Oxidation Reactions of the Sulfonyl Moiety

The sulfonyl group contains sulfur in its highest oxidation state (+6), rendering it generally inert to further oxidation under typical reaction conditions. The stability of the sulfone functionality is a hallmark of its chemistry. However, it is pertinent to consider the oxidation of sulfur-containing precursors that lead to the formation of such sulfonyl moieties. For instance, analogous sulfoxide (B87167) compounds can be readily oxidized to their corresponding sulfones. In one example, oxidation of a vinyl sulfoxide with meta-chloroperoxybenzoic acid (m-CPBA) yields a disulfone. nih.gov

Furthermore, the broader process of oxidative desulfurization (ODS) targets the removal of sulfur from fuels by first oxidizing thiophenic compounds and thioethers to the corresponding sulfones. acs.org These sulfones are then removed via extraction, highlighting the chemical stability and polarity of the sulfonyl group which facilitates this separation. acs.org Thermal decomposition of sulfones to eliminate sulfur dioxide typically requires high temperatures, often above 240°C for a compound like sulfolane. acs.orgliaodongchem.com

Reductive Cleavage and Desulfurization Pathways

The removal of sulfonyl groups via reductive cleavage is a synthetically valuable transformation. For the p-tolylsulfonyl (tosyl) group, various methods have been developed for its cleavage from sulfonamides and sulfonates, which are analogous to the C-SO₂ bond in the target molecule. These methods often involve potent reducing agents or electron-transfer catalysts.

Common reagents for reductive desulfonylation include:

Sodium Naphthalene (B1677914): This reagent, a source of naphthalene anion radicals, effectively cleaves p-toluenesulfonates from carbohydrates in tetrahydrofuran (B95107) (THF) at low temperatures, regenerating the parent alcohol. cdnsciencepub.com

Samarium Diiodide (SmI₂): Known for its utility in cleaving protecting groups, SmI₂ can be used for the reductive cleavage of p-toluenesulfonyl groups. organic-chemistry.org

Photoactivated Electron Donors: Neutral organic electron donors can facilitate the metal-free reductive cleavage of the N-S bond in arenesulfonamides upon photoactivation. nih.gov The process involves electron transfer to the electron-poor arenesulfonyl unit, leading to fragmentation. nih.gov

Lithium Aluminum Hydride (LiAlH₄): In combination with other reagents like methyl lithium (MeLi), LiAlH₄ has been used for the desulfonylation of 3-(phenylsulfonyl)benzo[a]heptalene derivatives. researchgate.net

These methods typically involve the cleavage of the carbon-sulfur or nitrogen-sulfur bond, providing pathways to remove the sulfonyl functional group and introduce new functionality or a simple C-H bond.

| Reducing System | Substrate Type (Analogue) | Conditions | Outcome |

| Sodium Naphthalene | Carbohydrate p-toluenesulfonates | THF, Dry Ice - acetone (B3395972) bath | Desulfonylation to Alcohol |

| Samarium Diiodide (SmI₂) | N-(p-toluenesulfonyl) amides | Low temperature | Deprotection to Amide |

| Photoactivated Organic Donor | Arenesulfonamides | λ=365 nm, DMF, Room Temp. | N-S Bond Cleavage to Amine |

| LiAlH₄ / MeLi | 3-(Phenylsulfonyl)benzo[a]heptalenes | Boiling THF | Desulfonylation |

Cycloaddition Reactions of Sulfolane and Sulfolene Systems

The sulfolane ring system can serve as a precursor to highly reactive intermediates for cycloaddition reactions. By introducing a double bond to form a sulfolene, the molecule can act as a stable source for a conjugated diene or function as a dipolarophile.

Diels-Alder Reactions and 1,3-Diene Equivalents

A cornerstone of sulfolene chemistry is its use as a solid, stable precursor for gaseous 1,3-butadiene (B125203) in Diels-Alder reactions. cerritos.eduyoutube.com Upon heating, 3-sulfolene (B121364) undergoes a retro-cheletropic reaction, extruding sulfur dioxide (SO₂) gas to generate 1,3-butadiene in situ. cerritos.eduwikipedia.org This diene can then be trapped by a dienophile to form a cyclohexene (B86901) derivative in a [4+2] cycloaddition. wikipedia.org

This strategy is applicable to substituted sulfolenes. A derivative of this compound, specifically a 3-(p-tolylsulfonyl)-3-sulfolene, would be expected to undergo a similar thermal extrusion of SO₂. This would generate a transient 2-(p-tolylsulfonyl)-1,3-butadiene, a substituted diene poised to react with various dienophiles. The presence of the electron-withdrawing sulfonyl group on the diene can influence the regioselectivity and reactivity of the subsequent Diels-Alder reaction. A closely related example involves the thermal desulfonylation of 3-(phenylsulfinyl)-3-sulfolene to produce a sulfoxide-substituted diene, which readily participates in Diels-Alder reactions. researchgate.net

| Dienophile | Diene Generated (Hypothetical) | Expected Product Type |

| Maleic Anhydride | 2-(p-Tolylsulfonyl)-1,3-butadiene | Substituted cyclohexene-dicarboxylic anhydride |

| N-Methylmaleimide | 2-(p-Tolylsulfonyl)-1,3-butadiene | Substituted N-methyl-cyclohexene-dicarboximide |

| Dimethyl Acetylenedicarboxylate | 2-(p-Tolylsulfonyl)-1,3-butadiene | Substituted 1,4-cyclohexadiene-dicarboxylate ester |

| Benzoquinone | 2-(p-Tolylsulfonyl)-1,3-butadiene | Substituted bicyclic diketone |

1,3-Dipolar Cycloaddition Reactivity

The Huisgen 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.orgorganic-chemistry.org The double bond within a sulfolene ring, derived from this compound, can serve as the dipolarophile. The electron-withdrawing nature of the adjacent sulfonyl groups would activate the double bond towards reaction with electron-rich dipoles.

Acetylenic sulfones have been shown to participate in 1,3-dipolar cycloadditions with a variety of 1,3-dipoles, including azides, nitrile oxides, and nitrones, to form heterocycles like triazoles and oxazoles. researchgate.net By analogy, a sulfolene system bearing a p-tolylsulfonyl group would be expected to react similarly. The reaction of such a sulfolene with a 1,3-dipole would lead to the formation of a bicyclic adduct containing a five-membered heterocyclic ring fused to the sulfolane core.

| 1,3-Dipole | Dipolarophile (Hypothetical) | Resulting Heterocycle Fused to Sulfolane Ring |

| Benzyl Azide | 3-(p-Tolylsulfonyl)-2-sulfolene | Triazoline |

| Benzonitrile Oxide | 3-(p-Tolylsulfonyl)-2-sulfolene | Isoxazoline |

| C,N-Diphenylnitrone | 3-(p-Tolylsulfonyl)-2-sulfolene | Isoxazolidine |

| Diazomethane | 3-(p-Tolylsulfonyl)-2-sulfolene | Pyrazoline |

Alkylation and Carbon-Carbon Bond Forming Reactions on the Sulfolane Ring

The protons on the carbon atom positioned between the two sulfonyl groups (at the C-3 position) in this compound are expected to be significantly acidic. This acidity is due to the ability of both adjacent electron-withdrawing sulfonyl groups to stabilize the resulting conjugate base (a carbanion). This α-sulfonyl carbanion is a potent nucleophile that can be used in a variety of carbon-carbon bond-forming reactions.

The generation of α-sulfonyl anions and their subsequent alkylation is a well-established method for C-C bond formation. fiveable.me Research has demonstrated that cyclic sulfones can undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation, which proceeds through the formation of α-sulfonyl enolate intermediates. acs.org A more direct analogy is the deprotonation of 3-(phenylsulfinyl)-3-sulfolene with butyllithium (B86547) (BuLi), followed by reaction with alkyl halides to achieve alkylation at the carbon adjacent to the sulfur functionalities. researchgate.net This indicates that this compound can be deprotonated with a strong base and the resulting carbanion can react with various electrophiles to form new carbon-carbon bonds at the C-3 position.

| Electrophile | Base | Reaction Type | Expected Product |

| Methyl Iodide | n-Butyllithium (n-BuLi) | Alkylation | 3-Methyl-3-(p-tolylsulfonyl)sulfolane |

| Benzyl Bromide | Lithium diisopropylamide (LDA) | Alkylation | 3-Benzyl-3-(p-tolylsulfonyl)sulfolane |

| Acetaldehyde | n-BuLi | Aldol-type Addition | 3-(1-Hydroxyethyl)-3-(p-tolylsulfonyl)sulfolane |

| Benzoyl Chloride | n-BuLi | Acylation | 3-Benzoyl-3-(p-tolylsulfonyl)sulfolane |

Deprotonation-Initiated Alkylation Chemistry

The presence of the electron-withdrawing sulfonyl groups in the sulfolane ring acidifies the protons on the carbon atoms adjacent to the sulfur, particularly at the C2 and C5 positions. This increased acidity allows for deprotonation by a suitable base to form a carbanion, which can then act as a nucleophile in subsequent alkylation reactions.

While specific studies detailing the deprotonation and alkylation of this compound are not extensively documented in the readily available literature, the general reactivity of the parent sulfolene and sulfolane systems provides a strong basis for predicting its behavior. For instance, 3-sulfolene can be deprotonated with sodium hydride in DMF to generate an α-anion that readily reacts with various alkyl halides to yield 2-alkylsulfolenes. researchgate.net This established reactivity pattern for the sulfolane scaffold suggests that this compound would undergo similar transformations, likely with enhanced reactivity due to the additional electron-withdrawing p-tolylsulfonyl group. The deprotonation of 2-methyl-4,5,6,7-tetrahydro-3H-azepine using lithium diisopropylamide, followed by the addition of various electrophiles, resulted in moderate yields of alkylation products at the exocyclic position, demonstrating a comparable reaction pathway in a different heterocyclic system. researchgate.net

Table 1: General Conditions for Deprotonation and Alkylation of Sulfolane Derivatives

| Substrate | Base | Solvent | Electrophile | Product | Reference |

| 3-Sulfolene | Sodium Hydride | DMF | Alkyl Halides | 2-Alkylsulfolenes | researchgate.net |

| 2-Methyl-4,5,6,7-tetrahydro-3H-azepine | Lithium Diisopropylamide | Tetrahydrofuran | Various Electrophiles | Exocyclic Alkylated Products | researchgate.net |

This table presents generalized conditions based on related structures due to the absence of specific data for this compound.

Dialkylative Coupling Reactions leading to Spirocycles and Fused Systems

The construction of spirocyclic and fused-ring systems is a significant endeavor in organic synthesis, often leading to molecules with unique three-dimensional structures and biological activities. While direct dialkylative coupling reactions of this compound are not explicitly described in the reviewed literature, related methodologies involving sulfone scaffolds highlight the potential for such transformations.

A practical approach for the synthesis of multi-functionalized spirocyclic vinyl sulfones has been developed, proceeding through a cascade of radical cyclization followed by (hetero)aryl migration under mild photocatalytic conditions. nih.gov This method allows for the creation of complex scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones. nih.gov Furthermore, bicyclic sulfolenes can be synthesized through various methods, including alkylation chemistry, indicating the versatility of the sulfolane framework in constructing fused systems. researchgate.net These examples, while not direct dialkylative couplings of this compound, underscore the amenability of the sulfone moiety to participate in reactions that lead to the formation of intricate cyclic architectures.

Cross-Coupling Strategies with Sulfolane Scaffolds (e.g., Stille Coupling)

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by coupling an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is widely utilized in organic synthesis due to its tolerance of a wide range of functional groups. nih.gov

The general mechanism of the Stille reaction involves a catalytic cycle that includes oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organotin reagent, and reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.org

Table 2: Key Steps in the Stille Coupling Catalytic Cycle

| Step | Description |

| Oxidative Addition | The organic halide or pseudohalide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. |

| Transmetalation | The organic group from the organostannane is transferred to the palladium center, displacing the halide. |

| Reductive Elimination | The two organic groups on the palladium complex are coupled and eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. |

Although the Stille reaction is a versatile tool in organic synthesis, specific examples of its application to this compound or other sulfolane scaffolds were not found in the reviewed literature. However, the broad scope of the Stille reaction suggests its potential applicability for the functionalization of sulfolane derivatives, provided a suitable halide or triflate derivative of the sulfolane could be prepared.

Radical Processes in Sulfolane Chemistry

Radical reactions offer a complementary set of synthetic strategies for the modification and polymerization of sulfolane-containing molecules. The stability of sulfonyl radicals and the ability of the sulfolane ring to participate in ring-opening processes make this a fruitful area of investigation.

Mechanistic Studies of Sulfonyl Radicals and their Addition Reactions

Sulfonyl radicals are key intermediates in a variety of chemical transformations. Mechanistic studies have provided insight into their formation and reactivity. For instance, the reactions of α-hydroxyl and α-alkoxyl alkyl radicals with methanesulfonyl chloride have been studied by pulse radiolysis, leading to the formation of the MeSO₂• radical. uwindsor.ca

The addition of sulfonyl radicals to carbon-carbon multiple bonds is a synthetically useful process. The rate constants for the addition of tosyl radical (p-CH₃C₆H₄SO₂•) to a series of alkenes have been determined, showing that the stabilization of the resulting adduct radical significantly influences the reaction rate. uwindsor.ca These radical additions can be highly regioselective. For example, the tosyl radical selectively adds to the C2 position of allene-enes to yield an allylic radical, which can then undergo further cyclization.

Radical Ring-Opening Polymerization of Cyclic Sulfone Derivatives

Radical ring-opening polymerization (rROP) is a powerful method for the synthesis of polymers with functional groups incorporated into the polymer backbone. nih.gov Recently, the rROP of cyclic sulfone derivatives, such as sulfolane and sulfolene, has been investigated as a means to produce polysulfones. nih.govharvard.edu This approach is attractive because it can introduce degradability to vinyl polymers through copolymerization. nih.govharvard.edu

Studies have explored the polymerization of monomers like 2-vinylsulfolane and 3-exomethylenesulfolane. nih.govharvard.edu The polymerization of these cyclic vinyl sulfones can proceed via a ring-opening mechanism to yield polyalkene sulfones. core.ac.uk The success and extent of ring-opening are dependent on factors such as the ring strain and steric bulk of the monomer. core.ac.uk

Atom Transfer Radical Polymerization (ATRP) in Sulfolane Environments

Sulfolane has been identified as an efficient and universal solvent for copper-mediated atom transfer radical polymerization (ATRP). researchgate.netwikipedia.org ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weight and low dispersity.

The use of sulfolane as a solvent enables the fast and controlled polymerization of a wide range of monomers, including acrylates, methacrylates, styrene, and vinyl chloride, using only parts-per-million amounts of a copper catalyst. researchgate.netwikipedia.org The polymerization rates observed in sulfolane are comparable to those in other polar solvents like DMSO. researchgate.netwikipedia.org The robustness of this system has been demonstrated by the successful synthesis of ABA-type block copolymers in a single solvent. researchgate.net Furthermore, the addition of water to sulfolane has been shown to significantly enhance the polymerization rate in SARA ATRP.

Proton-Coupled Electron Transfer (PCET) in Sulfonyl Compound Transformations

Proton-Coupled Electron Transfer (PCET) represents a crucial class of chemical reactions where both a proton and an electron are transferred from one molecule to another. wikipedia.org This process can occur through different mechanisms: a concerted pathway where the electron and proton transfer in a single kinetic step (Concerted Proton-Electron Transfer or CPET), or stepwise pathways where transfer occurs sequentially (ETPT or PTET). wikipedia.orgnih.gov By avoiding high-energy charged intermediates, concerted PCET pathways can be more energetically favorable than stepwise alternatives. diva-portal.org The specific mechanism is highly dependent on factors like the driving forces for electron and proton transfer. rsc.org

While direct experimental studies on the PCET reactivity of this compound are not extensively documented, the transformation of analogous sulfonyl compounds provides a framework for understanding its potential behavior. The sulfonyl group is known to participate in and influence redox processes. For instance, the electrochemical activation of sulfonamides has been proposed to proceed via a concerted PCET at an anode to generate a key N-sulfonamidyl radical intermediate. nih.gov This highlights the capacity of the sulfonyl moiety to facilitate simultaneous proton and electron removal.

The structure of this compound possesses key features that make it a potential candidate for PCET reactions. The compound features two strongly electron-withdrawing sulfonyl groups attached to the same carbon atom (C-3) on the sulfolane ring. This structural arrangement significantly increases the acidity of the proton at the C-3 position, making it a viable proton donor in a PCET process.

The sulfolane ring itself is known for its high electrochemical stability and resistance to oxidation, with potentials reaching above 5.5 V. researchgate.netmdpi.com This inherent stability of the core structure suggests that a redox reaction would likely involve the functional groups rather than the ring itself. In a hypothetical PCET oxidation of this compound, the reaction would involve the removal of the acidic C-3 proton and an electron, potentially from the sulfonyl group or the associated aromatic ring, to generate a stabilized radical intermediate.

The dominant pathway for such a transformation can be conceptually evaluated using a "square scheme," which compares the thermodynamics of the stepwise and concerted routes. nih.govacs.org

Table 1: Conceptual Mechanistic Pathways for PCET Oxidation of a Sulfonyl Compound (RH)

| Pathway | Step 1: Initial Transfer | Intermediate | Step 2: Second Transfer | Overall Reaction |

| ETPT (Electron Transfer First) | ET: RH → RH⁺• + e⁻ | Cation Radical (RH⁺•) | PT: RH⁺• → R• + H⁺ | RH → R• + H⁺ + e⁻ |

| PTET (Proton Transfer First) | PT: RH → R⁻ + H⁺ | Anion (R⁻) | ET: R⁻ → R• + e⁻ | RH → R• + H⁺ + e⁻ |

| CPET (Concerted Transfer) | EPT: RH → R• + H⁺ + e⁻ | Transition State [RH]‡ | (None) | RH → R• + H⁺ + e⁻ |

This table illustrates the possible mechanistic routes for the oxidation of a generic sulfonyl compound (RH), such as this compound, where the acidic C-H bond undergoes PCET. The most favorable pathway is determined by the relative energies of the intermediates.

The choice between these pathways is dictated by the relative Gibbs free energies (ΔG°) of the initial electron transfer (ET) and proton transfer (PT) steps. rsc.org For this compound, the high acidity of the C-3 proton would facilitate the PT step, while the electron-withdrawing nature of the sulfonyl groups would make the initial electron removal (oxidation) more difficult. This suggests that a concerted (CPET) or a proton-first (PTET) pathway might be more favorable than an electron-first (ETPT) mechanism, as the latter would involve a high-energy cation radical intermediate. nih.govacs.org

Further research, including cyclic voltammetry and kinetic studies, would be necessary to experimentally determine the precise mechanism and potential for PCET reactions involving this compound.

Applications in Advanced Organic Synthesis

3-(p-Tolylsulfonyl)sulfolane as a Precursor to Functionally Diverse Molecules

The strategic placement of the p-tolylsulfonyl group on the sulfolane (B150427) ring renders this compound a valuable precursor for introducing diverse functionalities. The sulfonyl group can act as a leaving group or an activating group, facilitating a range of chemical transformations. This allows for the synthesis of a wide array of molecules that would be challenging to access through other methods. For instance, the modification of the sulfolane ring, followed by the elimination of sulfur dioxide, provides a powerful method for constructing substituted 1,3-dienes. thieme-connect.com

The presence of the p-tolylsulfonyl group also influences the stereoselectivity of reactions, enabling the synthesis of specific isomers. This control is crucial in the synthesis of complex natural products and pharmaceuticals where specific stereochemistry is required for biological activity.

Utility as a Synthon for 1,3-Butadiene (B125203) and Substituted 1,3-Dienes

One of the most significant applications of sulfolene derivatives, including this compound, is their role as a stable, solid source of 1,3-butadiene and its substituted analogues. wikipedia.orgchempoint.com The thermal or chemically induced retro-cheletropic elimination of sulfur dioxide from the sulfolene ring cleanly generates the corresponding diene, which can be trapped in situ for subsequent reactions. massey.ac.nz This method avoids the handling of gaseous and often unstable dienes. wikipedia.org

The general reaction is as follows:

3-Sulfolene (B121364) derivative → 1,3-Diene + SO₂

This strategy has been widely employed in Diels-Alder reactions to construct six-membered rings with high regio- and stereocontrol. The ability to generate a wide range of substituted dienes from appropriately functionalized sulfolenes makes this a highly versatile tool in synthetic organic chemistry. thieme-connect.comgoogle.com

Construction of Complex Polycyclic and Heterocyclic Frameworks

The dienes generated from this compound and its derivatives are key intermediates in the construction of complex polycyclic and heterocyclic frameworks. Intramolecular Diels-Alder reactions of substrates containing both a diene (generated from a sulfolene precursor) and a dienophile have been used to assemble intricate polycyclic systems in a single step.

Furthermore, the sulfolene ring itself can participate in cycloaddition reactions. For example, 3-sulfolene can act as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of novel heterocyclic systems fused to the sulfolane ring. thieme-connect.com These reactions provide access to a diverse range of heterocyclic structures that are of interest in medicinal chemistry and materials science. uni-konstanz.deamazonaws.com

Synthesis of Polyenes and Dendralene Family Hydrocarbons

This compound and related compounds have proven instrumental in the synthesis of polyenes and the dendralene family of hydrocarbons. Dendralenes are acyclic, cross-conjugated polyenes that serve as important building blocks for natural products and polymers. nih.govsioc-journal.cnchemistryviews.org

A key strategy involves the Stille cross-coupling of organostannane derivatives of sulfolenes with iodinated sulfolenes. thieme-connect.commassey.ac.nz For example, the coupling of 3-tributylstannyl-3-sulfolene with 3-iodo-3-sulfolene yields a bis-sulfolene, which upon thermolysis, eliminates two molecules of sulfur dioxide to form massey.ac.nzdendralene. thieme-connect.commassey.ac.nz This methodology has been extended to synthesize higher dendralenes by coupling various stannylated and iodinated sulfolene precursors. massey.ac.nz

Table 1: Synthesis of Dendralene Precursors via Stille Coupling

| Reactant 1 | Reactant 2 | Product (Bis-sulfolene) | Resulting Dendralene |

|---|---|---|---|

| 3-Tributylstannyl-3-sulfolene | 3-Iodo-3-sulfolene | Bis-3-sulfolene | massey.ac.nz-Dendralene |

This approach provides a modular and efficient route to these complex and highly unsaturated hydrocarbons.

Integration into Polymer Synthesis Methodologies

The chemistry of sulfolane derivatives has also been integrated into polymer synthesis. The ring-opening polymerization of functionalized sulfolanes can lead to the formation of polysulfones, a class of polymers known for their thermal stability and mechanical strength. mdpi.com

While direct polymerization of this compound is not commonly reported, the principles derived from the polymerization of related sulfolane monomers are applicable. For instance, radical ring-opening polymerization of cyclic vinyl sulfones has been achieved using initiators like p-toluenesulfonyl iodide and bromide. researchgate.net The resulting polymers contain sulfone groups in the main chain, which can influence their physical and chemical properties. researchgate.net The use of sulfolane as a solvent in polymerization reactions, such as atom transfer radical polymerization (ATRP), has also been explored, demonstrating its utility in creating controlled polymer architectures. researchgate.netuc.pt

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Computational and Theoretical Investigations of this compound" that strictly adheres to the provided outline.

The search for specific research on this particular compound—including Density Functional Theory (DFT) studies on its conformational preferences, analysis of its specific bond parameters, Molecular Dynamics (MD) simulations, or theoretical examinations of its reaction mechanisms—did not yield any dedicated studies. The available computational research focuses extensively on the parent compound, sulfolane, and its general use as a solvent or in electrolyte systems, as well as on other sulfolane derivatives not specific to the requested molecule.

Therefore, generating content for the requested sections and subsections with scientifically accurate and specific data for "this compound" is not feasible at this time. An article based on generalizations from the parent sulfolane molecule would not meet the required standard of scientific accuracy for the specified subject.

Computational and Theoretical Investigations of 3 P Tolylsulfonyl Sulfolane

Theoretical Approaches to Reaction Mechanisms and Selectivity

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, serves as a vital tool for mapping the potential energy surfaces of chemical reactions involving 3-(p-Tolylsulfonyl)sulfolane. By calculating the energies of reactants, intermediates, transition states, and products, it is possible to construct a detailed profile of a reaction pathway. This elucidation is critical for understanding the feasibility and kinetics of a given transformation.

Theoretical investigations into analogous sulfonyl-containing compounds have demonstrated the utility of DFT calculations in predicting reaction mechanisms. For instance, studies on the radical ring-opening polymerization of sulfolane (B150427) derivatives have employed DFT to estimate the energy changes associated with various possible reaction pathways, thereby identifying the most likely mechanism. mdpi.com Similarly, the interactions of sulfolane in extraction processes have been explored using DFT to calculate interaction energies and analyze bonding, providing a molecular-level understanding of its behavior. mdpi.com

For this compound, computational studies could be designed to explore various potential reactions, such as nucleophilic substitution, elimination, or cycloaddition. These calculations would involve optimizing the geometries of all stationary points along the reaction coordinate and computing their corresponding energies. The transition state, a first-order saddle point on the potential energy surface, is of particular importance as its energy relative to the reactants determines the activation energy of the reaction.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| Reactant + Nu- | -1500.000 | -1499.850 | 0.0 |

| Transition State | -1499.975 | -1499.825 | 15.7 |

| Product | -1500.050 | -1499.900 | -31.4 |

This table presents hypothetical data to illustrate the output of a typical DFT calculation for a nucleophilic substitution reaction. The energies would be calculated at a specified level of theory (e.g., B3LYP/6-311+G(d,p)).

Prediction of Regio- and Stereoselectivity in Chemical Transformations

A significant advantage of computational modeling is its capacity to predict the selectivity of chemical reactions. For a molecule like this compound, which possesses multiple potentially reactive sites and stereocenters, understanding the factors that govern regio- and stereoselectivity is crucial for its synthetic application.

Regioselectivity: In reactions where multiple isomers can be formed, computational methods can predict the major product by comparing the activation energies of the transition states leading to each regioisomer. The pathway with the lower activation energy is kinetically favored and will correspond to the predominant product. For example, in a reaction involving the deprotonation of this compound followed by electrophilic attack, DFT calculations could be used to determine whether the electrophile adds at the carbon adjacent to the sulfonyl group or elsewhere on the sulfolane ring.

Stereoselectivity: Similarly, the stereochemical outcome of a reaction can be predicted by calculating the energies of the diastereomeric transition states. The difference in the free energies of these transition states can be used to estimate the diastereomeric ratio of the products. For reactions involving chiral catalysts or reagents, computational modeling can help to elucidate the origin of enantioselectivity by examining the non-covalent interactions in the transition state assembly.

Table 2: Hypothetical Computational Prediction of Regioselectivity in an Elimination Reaction

| Regioisomeric Product | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio |

|---|---|---|---|

| Product A (1,2-elimination) | TS_A | 22.5 | ~95% |

| Product B (1,3-elimination) | TS_B | 25.0 | ~5% |

This illustrative table shows how the calculated activation energies for the formation of two different regioisomeric products can be used to predict the outcome of a reaction.

While specific computational studies on this compound are not yet prevalent in the literature, the well-established methodologies applied to analogous sulfones and cyclic compounds provide a clear framework for how such investigations would be conducted. These theoretical approaches offer a powerful, predictive tool to complement and guide future experimental work on this compound.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Routes for 3-(p-Tolylsulfonyl)sulfolane

Current synthetic strategies for sulfolane (B150427) and its derivatives often rely on the reaction of butadiene with sulfur dioxide to form 3-sulfolene (B121364), which is subsequently hydrogenated. While effective, these methods may require elevated temperatures and pressures, and the starting materials are derived from fossil fuels. Future research will likely focus on developing more sustainable and atom-economical routes to this compound.

One promising area of investigation is the utilization of biomass-derived starting materials. The development of catalytic methods to convert bio-based feedstocks into suitable precursors for the sulfolane ring would represent a significant advancement in green chemistry. Additionally, the exploration of novel catalytic systems for the direct sulfenylation or sulfonylation of the sulfolane ring could provide more efficient and selective pathways to the target molecule. The use of earth-abundant metal catalysts or even organocatalysis could offer more environmentally benign alternatives to traditional methods.

Furthermore, flow chemistry presents an opportunity to improve the safety and efficiency of synthesizing this compound. Continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, reduced reaction times, and minimized waste generation. The development of a continuous-flow process for the synthesis of this compound from readily available starting materials would be a significant step towards its large-scale and sustainable production.

Development of Highly Enantioselective and Diastereoselective Transformations

The 3-position of the sulfolane ring in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The ability to selectively synthesize one enantiomer over the other is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent. Therefore, a major focus of future research will be the development of enantioselective and diastereoselective methods to access stereochemically pure this compound.

Asymmetric hydrogenation of a corresponding unsaturated precursor, such as a 3-(p-tolylsulfonyl)-2-sulfolene or 3-(p-tolylsulfonyl)-3-sulfolene, using chiral catalysts is a promising approach. Chiral transition metal complexes, particularly those based on rhodium, ruthenium, or iridium, have proven effective in a wide range of asymmetric hydrogenations and could be adapted for this transformation.

Another avenue of exploration is the use of chiral auxiliaries. Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of subsequent reactions, and the auxiliary can then be removed to yield the desired enantiomerically enriched product. Additionally, organocatalysis has emerged as a powerful tool for asymmetric synthesis, and the development of chiral organocatalysts for the enantioselective functionalization of the sulfolane ring is a highly attractive goal. The diastereoselective synthesis of polysubstituted sulfolanes is also an important area, as it would allow for the creation of complex molecular architectures with multiple stereocenters.

Advanced Mechanistic Elucidation using Combined Experimental and Computational Techniques

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will undoubtedly leverage a combination of advanced experimental and computational techniques to unravel the intricate details of its reactivity.

In-situ spectroscopic methods, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics. Isotopic labeling studies can also be employed to trace the pathways of atoms throughout a reaction.

Computational chemistry, particularly density functional theory (DFT), will play an increasingly important role in elucidating reaction mechanisms. DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. The synergy between experimental and computational approaches will be essential for gaining a comprehensive understanding of the factors that govern the reactivity of this compound.

Expansion of Synthetic Applications in Complex Molecule Construction

The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of complex organic molecules. The sulfonyl group can act as a versatile functional handle, enabling a wide range of transformations.

One key application is its use as a Michael acceptor. The electron-withdrawing nature of the p-tolylsulfonyl group activates the adjacent carbon atoms, making them susceptible to nucleophilic attack. This reactivity can be exploited to form new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized sulfolane derivatives.

Furthermore, the sulfonyl group can serve as a leaving group in elimination and substitution reactions. This allows for the introduction of unsaturation into the sulfolane ring or the displacement of the sulfonyl group with other functionalities. The ability to selectively remove the sulfonyl group under specific conditions enhances the synthetic utility of this compound as a versatile intermediate. The application of sulfone-containing building blocks in the synthesis of natural products and medicinally relevant compounds is a well-established field, and this compound is expected to find its place in this domain.

Design of New Sulfolane-Based Reagents and Catalysts for Chemical Transformations

Beyond its role as a synthetic building block, the sulfolane scaffold can be incorporated into the design of novel reagents and catalysts. The rigidity and polarity of the sulfolane ring can provide a well-defined structural framework for the development of new chiral ligands for asymmetric catalysis.

By functionalizing the sulfolane ring with appropriate coordinating groups, it is possible to create a chiral environment around a metal center, enabling enantioselective transformations. The stereochemistry of the sulfolane ring can be systematically varied to fine-tune the catalytic activity and selectivity of these ligands.

Moreover, the sulfolane moiety itself could be part of a larger reagent designed for specific chemical transformations. For example, sulfolane-based oxidizing or reducing agents could offer unique reactivity profiles. The development of sulfolane-derived organocatalysts is another exciting prospect, where the inherent chirality and functionality of the sulfolane ring can be harnessed to promote stereoselective reactions. The exploration of sulfolane derivatives as ligands for transition metal catalysts has already shown promise, and further research in this area is warranted.

Q & A

Q. How can sulfolane be quantified in biological matrices for toxicokinetic studies?

A validated gas chromatography-mass spectrometry (GC-MS) method involves extracting plasma samples with ethyl acetate, followed by separation on a DB-5MS column and electron ionization detection. This method achieves a linear range of 0.1–100 µg/mL with a limit of detection (LOD) of 0.03 µg/mL, suitable for rodent plasma analysis in toxicology studies .

Q. What are the standard synthetic routes for sulfolane, and how can catalytic efficiency be optimized?

The Shell Oil method involves reacting butadiene with sulfur dioxide to form sulfolene, followed by hydrogenation using Raney nickel. Recent advancements include replacing Raney nickel with Ni-B/MgO catalysts, which enhance hydrogenation efficiency (e.g., 99.8% conversion) and reduce reaction time .

Q. How do sulfolane’s physicochemical properties influence its solvent applications?

Sulfolane (C₄H₈SO₂, MW 120.17 g/mol) has a high boiling point (287.3°C), polar sulfonyl group, and non-polar tetramethylene ring, enabling miscibility with water and organic solvents. Its dipole moment (4.7 debye) and Hildebrand solubility parameter (27.2 MPa¹/²) make it ideal for polarizable intermediates in reactions .

Advanced Research Questions

Q. How can sulfolane-based hybrid solvents be designed for CO₂ capture under high-pressure conditions?

Experimental setups involve blending sulfolane with amines (e.g., N-methyldiethanolamine) and measuring CO₂ solubility using autoclave reactors at 25–100°C and pressures up to 40 bar. Data show sulfolane enhances CO₂ absorption capacity by 15–20% compared to amine-only systems .

Q. What methodologies evaluate sulfolane-induced corrosion in industrial equipment?

Electrochemical impedance spectroscopy (EIS) and weight-loss experiments on carbon steel (AISI 1010) in sulfolane at 30–90°C reveal that water contamination (>1% v/v) accelerates corrosion rates by 30–50%. Stainless steel (316L) shows better resistance, with corrosion rates <0.1 mm/year under anhydrous conditions .

Q. How do advanced oxidation processes (AOPs) compare to biodegradation for sulfolane remediation?

AOPs (e.g., UV/H₂O₂, ozone/ultrasound) achieve >90% degradation within hours, while biodegradation requires 5–11 days. A pilot-scale UV/H₂O₂ system reduces sulfolane from 500 µg/L to <10 µg/L in groundwater, with a pseudo-first-order rate constant of 0.12 min⁻¹. Biostimulation with nutrients shortens half-lives to 0.8–6 days in subarctic aquifers .

Q. What toxicokinetic parameters govern sulfolane distribution in rodents?

Following intravenous administration in rats, sulfolane exhibits a volume of distribution (~1 L/kg) and plasma half-life of 3.5–5 hours. Oral exposure shows 99% bioavailability, with peak plasma concentrations (Cₘₐₓ) at 1 hour and elimination half-lives of ~27 hours. GC-MS quantifies sulfolane in plasma and tissues for ADME studies .

Q. How does sulfolane enhance lithium-ion battery electrolyte performance?

LiTFSI solutions in sulfolane demonstrate thermal stability up to 320°C and ionic conductivity of 5–10 mS/cm at 25°C. Differential scanning calorimetry (DSC) reveals supercooling behavior in concentrated solutions (1.89 M), with melting points decreasing from 28.5°C (pure sulfolane) to -6.3°C .

Q. What factors influence sulfolane migration and biodegradation in subarctic aquifers?

Microcosm studies show nutrient addition (N/P) increases biodegradation rates by 50% at high sulfolane concentrations (>100 mg/L). Co-contamination with hydrocarbons inhibits degradation by 20–40%, while low temperatures (4–10°C) reduce microbial activity by 30% compared to 20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.